![molecular formula C19H19NO3 B6127549 2-{[(4-ethylphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B6127549.png)
2-{[(4-ethylphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione
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Overview
Description
2-{[(4-ethylphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione, also known as EPC or ethyl phenyl cyanoacetate, is a synthetic compound that has gained significant attention in the field of scientific research. It is a yellow crystalline powder that is commonly used as a starting material for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2-{[(4-ethylphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, which allows it to participate in the formation of new chemical bonds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-{[(4-ethylphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione. However, studies have shown that it has low toxicity and is not mutagenic or carcinogenic.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-{[(4-ethylphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione is its versatility in organic synthesis. It can be used as a starting material for the synthesis of a wide range of organic compounds. However, one limitation of 2-{[(4-ethylphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione is its relatively high cost compared to other starting materials.
Future Directions
There are several future directions for the study of 2-{[(4-ethylphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione. One potential area of research is the development of new synthetic methods for the production of 2-{[(4-ethylphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione. Another area of research is the exploration of its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[(4-ethylphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione and its potential applications in various fields.
Synthesis Methods
The synthesis of 2-{[(4-ethylphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione involves the reaction of ethyl cyanoacetate with p-ethyl aniline in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
Scientific Research Applications
2-{[(4-ethylphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione has been extensively studied for its potential use in the synthesis of various organic compounds. It is commonly used as a building block for the synthesis of heterocyclic compounds, which have a wide range of applications in the pharmaceutical and agrochemical industries. 2-{[(4-ethylphenyl)amino]methylene}-5-(2-furyl)-1,3-cyclohexanedione has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-[(4-ethylphenyl)iminomethyl]-5-(furan-2-yl)-3-hydroxycyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-2-13-5-7-15(8-6-13)20-12-16-17(21)10-14(11-18(16)22)19-4-3-9-23-19/h3-9,12,14,21H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQOIFGPUUDREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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